molecular formula C19H17ClN6O2 B2486383 3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034598-51-9

3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No.: B2486383
CAS No.: 2034598-51-9
M. Wt: 396.84
InChI Key: GYXOOVWLXJQHEB-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H17ClN6O2 and its molecular weight is 396.84. The purity is usually 95%.
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Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular effects. The oxadiazole ring, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, plays a crucial role in the pharmacokinetics and pharmacodynamics of these compounds. Their interaction with biomacromolecules through hydrogen bonds enhances their pharmacological profile, making them subjects of interest in drug development programs. For instance, research progress on the synthesis and pharmacological activity of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives highlights their therapeutic potential across various domains, including antibacterial, anti-tuberculosis, and anticancer activities (Wang et al., 2022).

Therapeutic Applications of Oxadiazole Derivatives

The review exploring the therapeutic worth of 1,3,4-oxadiazole tailored compounds demonstrates the extensive range of medicinal applications of these derivatives. They have been utilized in treating ailments such as fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral diseases, and more. This underscores the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry and their contribution to developing new medicinal agents with high therapeutic potency (Verma et al., 2019).

Synthetic Strategies for Oxadiazole Derivatives

Efforts in the synthesis of psychologically useful oxadiazole derivatives have been documented, highlighting various synthetic strategies to prepare oxadiazole and its derivatives effective in psychological disorders. This area of research is particularly promising for addressing the global challenge of mental health conditions, emphasizing the need for novel molecules with superior efficacy and minimal side effects. Oxadiazole derivatives have potential applications in treating disorders such as parkinsonism, Alzheimer's, schizophrenia, and epilepsy, showcasing the critical role of synthetic chemistry in advancing CNS drug development (Saxena et al., 2022).

Mechanism of Action

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2/c1-12-22-19(28-25-12)14-7-8-26-16(10-14)23-24-17(26)11-21-18(27)6-5-13-3-2-4-15(20)9-13/h2-4,7-10H,5-6,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXOOVWLXJQHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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